3-Methylfuran-2,5-dicarbaldehyde
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Overview
Description
3-Methylfuran-2,5-dicarbaldehyde is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a methyl group at the 3-position and aldehyde groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylfuran-2,5-dicarbaldehyde can be achieved through several methods. One common approach involves the oxidation of 3-methylfuran using specific oxidizing agents under controlled conditions. For instance, the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium can facilitate the formation of the desired aldehyde groups .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of 3-methylfuran. This process is optimized to achieve high yields and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Methylfuran-2,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups on the furan ring.
Scientific Research Applications
3-Methylfuran-2,5-dicarbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of advanced materials, including resins and polymers with specific properties
Mechanism of Action
The mechanism of action of 3-Methylfuran-2,5-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Furan-2,5-dicarbaldehyde: Lacks the methyl group at the 3-position, resulting in different reactivity and applications.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of an aldehyde group, leading to distinct chemical properties and uses.
2,5-Furandicarboxylic acid: An oxidized derivative with carboxylic acid groups, used in polymer production
Uniqueness: 3-Methylfuran-2,5-dicarbaldehyde is unique due to the presence of both aldehyde groups and a methyl group on the furan ring. This combination imparts specific reactivity and makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
Molecular Formula |
C7H6O3 |
---|---|
Molecular Weight |
138.12 g/mol |
IUPAC Name |
3-methylfuran-2,5-dicarbaldehyde |
InChI |
InChI=1S/C7H6O3/c1-5-2-6(3-8)10-7(5)4-9/h2-4H,1H3 |
InChI Key |
YMXLUWJNVGGYMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)C=O)C=O |
Origin of Product |
United States |
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